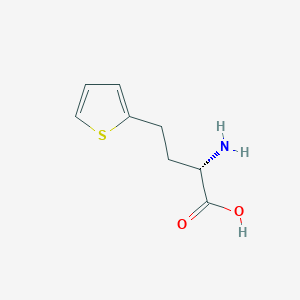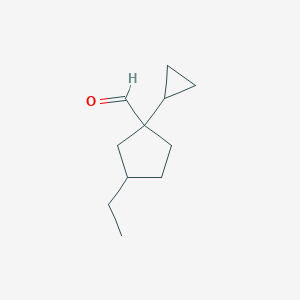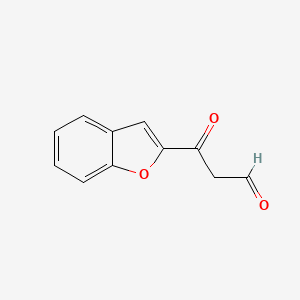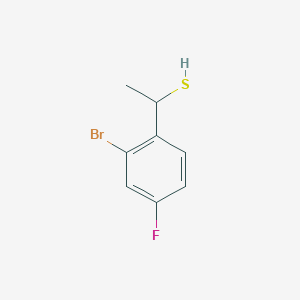![molecular formula C8H17NO B13308637 2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)
2-[(1-Cyclopropylethyl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Cyclopropylethyl)amino]propan-1-ol is an organic compound with the molecular formula C8H17NO It is characterized by the presence of a cyclopropyl group attached to an ethylamine moiety, which is further connected to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclopropylethyl)amino]propan-1-ol typically involves the reaction of cyclopropyl ethylamine with an appropriate propanol derivative. One common method is the reductive amination of cyclopropyl ethylamine with propanal in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Cyclopropylethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropyl ethyl ketone, while reduction can produce cyclopropyl ethylamine.
Aplicaciones Científicas De Investigación
2-[(1-Cyclopropylethyl)amino]propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(1-Cyclopropylethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-Cyclopropylethyl)amino]ethanol
- 2-[(1-Cyclopropylethyl)amino]butan-1-ol
- 2-[(1-Cyclopropylethyl)amino]pentan-1-ol
Uniqueness
2-[(1-Cyclopropylethyl)amino]propan-1-ol is unique due to its specific structural features, such as the cyclopropyl group and the propanol backbone. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
2-(1-cyclopropylethylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(5-10)9-7(2)8-3-4-8/h6-10H,3-5H2,1-2H3 |
Clave InChI |
XCTOCACJQUTWQP-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)NC(C)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13308554.png)
![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)
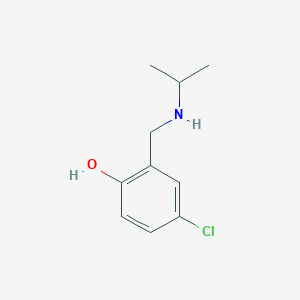
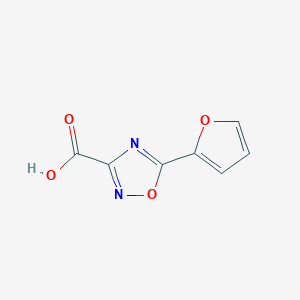
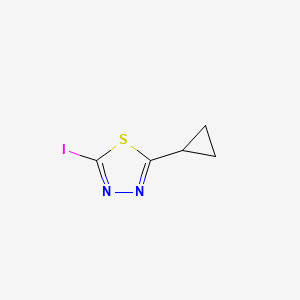
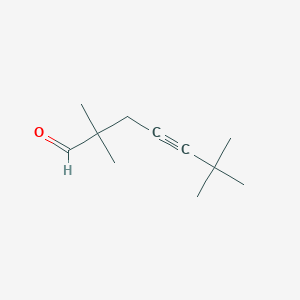
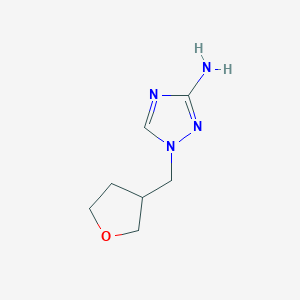
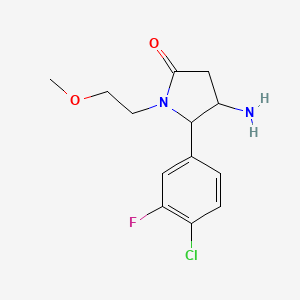
![4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308613.png)

